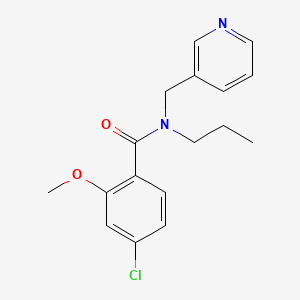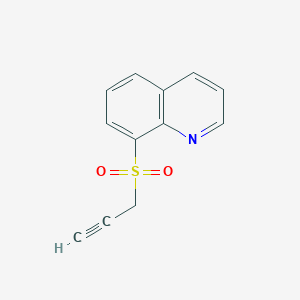![molecular formula C18H18ClNO2S B4020736 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4020736.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide
Description
"N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide" is a chemical compound with specific properties and characteristics that make it an interesting subject for scientific study. The research focuses on its synthesis, molecular and structural analysis, and its chemical and physical properties.
Synthesis Analysis
- The synthesis process of related acrylamide derivatives involves reactions with various agents. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized by reacting lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride (Johnson et al., 2006).
Molecular Structure Analysis
- X-ray diffraction and spectroscopic techniques like NMR, FT-IR, and FT-Raman are used for structural analysis. The molecular structure of a thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, was determined using these methods (Prasanth et al., 2015).
Chemical Reactions and Properties
- Specific chemical reactions associated with these types of compounds include copolymerization and reaction with various catalysts and reagents. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate results in polyamide with reactive exo-methylene groups (Mizuya et al., 1989).
Physical Properties Analysis
- The physical properties, such as solubility and thermoresponsive behavior, can be influenced by the compound's molecular structure. For instance, copolymers containing (meth)acrylamide exhibited improved solubility in water and alcohols (Chua et al., 2012).
Chemical Properties Analysis
- The chemical properties like reactivity and stability can be derived from the compound's interactions and binding profiles. A study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicated that modifications in the compound's structure affect its chemical properties (Perrone et al., 2000).
properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-22-17-5-3-2-4-14(17)6-11-18(21)20-12-13-23-16-9-7-15(19)8-10-16/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDGGJNVCZWNES-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4020655.png)

![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)

![6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4020687.png)
![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4020706.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4020707.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4020710.png)
![ethyl 1-{N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020716.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-nitrophenyl)quinazoline](/img/structure/B4020726.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4020733.png)